molecular formula C13H24O3 B14393939 3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol CAS No. 88400-75-3

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol

Katalognummer: B14393939
CAS-Nummer: 88400-75-3
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: OSMPOLKRUVUVBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6,8,8-Trimethyl-1,4-dioxaspiro[44]nonan-6-yl)propan-1-ol is a chemical compound known for its unique spiroketal structure This compound is part of the spiroketal family, which is characterized by a spiro-connected cyclic ether system The presence of the 1,4-dioxaspiro[4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane with propanal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as montmorillonite KSF can be employed to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Wissenschaftliche Forschungsanwendungen

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of biolubricants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Shares the spiroketal structure but lacks the propanol group.

    2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: Another spiroketal compound with different substituents.

Uniqueness

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol is unique due to its specific combination of the spiroketal structure and the propanol group.

Eigenschaften

CAS-Nummer

88400-75-3

Molekularformel

C13H24O3

Molekulargewicht

228.33 g/mol

IUPAC-Name

3-(7,7,9-trimethyl-1,4-dioxaspiro[4.4]nonan-9-yl)propan-1-ol

InChI

InChI=1S/C13H24O3/c1-11(2)9-12(3,5-4-6-14)13(10-11)15-7-8-16-13/h14H,4-10H2,1-3H3

InChI-Schlüssel

OSMPOLKRUVUVBC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2(C1)OCCO2)(C)CCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.